molecular formula C21H20O2 B14603142 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 61078-57-7

2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one

Cat. No.: B14603142
CAS No.: 61078-57-7
M. Wt: 304.4 g/mol
InChI Key: AIHJMCACSFQHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-3-phenylbicyclo[331]non-2-en-9-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group modifications to introduce the hydroxyphenyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:

Uniqueness

What sets 2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61078-57-7

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one

InChI

InChI=1S/C21H20O2/c22-17-11-9-15(10-12-17)20-18-8-4-7-16(21(18)23)13-19(20)14-5-2-1-3-6-14/h1-3,5-6,9-12,16,18,22H,4,7-8,13H2

InChI Key

AIHJMCACSFQHSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=C(C(C1)C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.